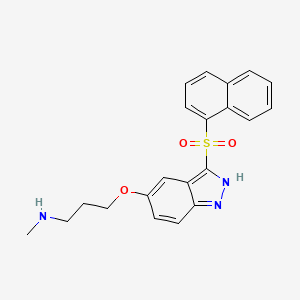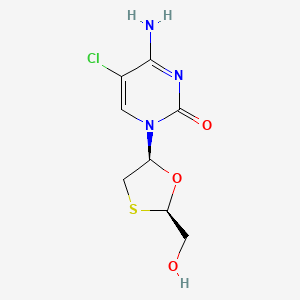
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is a chemical compound that belongs to the class of piperidinol derivatives. It is characterized by the presence of a piperidinol ring substituted with a pyrimidinyl group that contains two chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2-chlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with piperidinol in the presence of a suitable catalyst to form the desired product.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyrimidinyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
科学研究应用
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl): Similar structure but lacks the additional chlorine atom on the pyrimidinyl ring.
4-Piperidinol, 1-(5-chloro-2-pyrimidinyl): Similar structure but lacks the chlorophenyl group.
Uniqueness
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is unique due to the presence of both chlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
93182-19-5 |
|---|---|
分子式 |
C15H16BrCl2N3O |
分子量 |
405.1 g/mol |
IUPAC 名称 |
1-[5-chloro-4-(2-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C15H15Cl2N3O.BrH/c16-12-4-2-1-3-11(12)14-13(17)9-18-15(19-14)20-7-5-10(21)6-8-20;/h1-4,9-10,21H,5-8H2;1H |
InChI 键 |
IOYHNGUWFGDTIC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)





